2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one
Description
Properties
Molecular Formula |
C6H9N5O |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-3-methyl-2,7-dihydro-1H-purin-6-one |
InChI |
InChI=1S/C6H9N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2,6H,7H2,1H3,(H,8,9)(H,10,12) |
InChI Key |
HMKCIYJVOHPNLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC(=O)C2=C1N=CN2)N |
Origin of Product |
United States |
Biological Activity
2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one is a purine derivative that has garnered attention for its potential biological activities. This compound, often referred to in the context of its structural analogs, has been studied for various pharmacological effects, including its role in nucleic acid metabolism and potential therapeutic applications.
- Molecular Formula : C6H8N4O
- Molecular Weight : 168.16 g/mol
- CAS Number : 786693-71-8
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling and metabolic pathways. It acts as a competitive inhibitor of enzymes involved in purine metabolism, potentially affecting nucleotide synthesis and degradation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of purine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.
- Antifungal activity against Candida albicans with MIC values of approximately 16.69 to 78.23 µM .
Antiviral Activity
Research indicates that purine derivatives may possess antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis. This has been particularly noted in studies involving compounds structurally similar to this compound, which have been effective against various viral strains.
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells by modulating pathways associated with cell survival and proliferation. For example:
- In vitro studies have indicated that modifications to the purine structure can enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of purine derivatives against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing activity.
- Anticancer Activity : Another investigation focused on the SAR of purine analogs, revealing that specific substitutions at the 6 and 7 positions significantly increased potency against resistant cancer cell lines.
Data Tables
| Biological Activity | MIC (µM) | Target Organisms |
|---|---|---|
| Gram-positive bacteria | 4.69 - 22.9 | Bacillus subtilis, Staphylococcus aureus |
| Gram-negative bacteria | 5.64 - 77.38 | Escherichia coli, Pseudomonas aeruginosa |
| Fungal strains | 16.69 - 78.23 | Candida albicans |
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research has indicated that derivatives of 2-amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one exhibit antiviral properties. These compounds can inhibit viral replication and are being studied for their potential use against diseases such as hepatitis and HIV. For instance, a study demonstrated that modifications to the purine structure enhanced its efficacy against viral targets .
1.2 Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. A notable case study involved a synthesized derivative that demonstrated selective toxicity towards leukemia cells while sparing normal cells, suggesting a potential therapeutic application .
Biochemical Research
2.1 Enzyme Inhibition
This compound is known to act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has implications in cancer therapy where targeting metabolic pathways is crucial .
2.2 Molecular Biology Applications
In molecular biology, this compound serves as a building block for nucleotides and nucleosides, which are essential for DNA and RNA synthesis. Its derivatives are often used in the synthesis of modified nucleotides that can be utilized in various biochemical assays and therapeutic applications .
Table 1: Summary of Biological Activities
Table 2: Structural Variants and Their Activities
| Variant Name | Structure Description | Biological Activity |
|---|---|---|
| 2-Amino-6-methylpurine derivative | Modified purine structure | Enhanced antiviral properties |
| 7-Methyl derivative | Methyl group at position 7 | Increased anticancer activity |
| Sulfate ester derivative | Sulfate group addition | Improved solubility |
Case Studies
4.1 Case Study: Antiviral Efficacy Against Hepatitis C Virus (HCV)
A recent study evaluated the efficacy of a modified version of this compound against HCV. The compound was tested in vitro and showed significant inhibition of HCV replication at low micromolar concentrations. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis .
4.2 Case Study: Targeting Leukemia Cells
In another investigation, researchers synthesized a novel derivative of the compound that selectively targeted leukemia cells. The study found that this derivative induced apoptosis through the activation of caspase pathways while exhibiting minimal toxicity to normal cells, highlighting its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Methyl groups at the 3- or 7-position (vs. 1- or 9-) alter steric and electronic properties, affecting solubility and receptor binding .
- Solubility : The unsubstituted analog (CAS 73-40-5) has moderate solubility (Log S = -2.15), while alkyl or hydroxyalkyl substituents (e.g., ethyl or hydroxyethoxymethyl) likely reduce solubility due to increased hydrophobicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one, and how do reaction conditions influence yield?
- Methodology : The synthesis can be adapted from protocols for structurally analogous purine derivatives. For example:
- Use 1-methylpyrrolidin-2-one as a solvent under controlled heating (20–150°C) to facilitate cyclization .
- Introduce methyl groups via alkylation reactions with methyl iodide in the presence of diisopropylethylamine (DIPEA) as a base .
- Critical Parameters : Reaction time, temperature, and catalyst ratios significantly affect yield. For instance, incomplete alkylation due to insufficient reaction time may lead to byproducts.
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Identify characteristic peaks for the methyl group (δ 1.2–1.5 ppm) and dihydro-purine protons (δ 3.0–4.0 ppm).
- ¹³C NMR : Verify the carbonyl carbon (C=O) at ~160 ppm and aromatic carbons in the purine ring (120–150 ppm) .
- Validation : Compare spectral data with PubChem entries for related compounds (e.g., 6-Methyl-1H-purin-2-amine) to resolve ambiguities .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Guidelines :
- GHS Hazards : Classified as harmful if swallowed (H302) and irritating to skin (H315) based on analogs like 2-(Methylamino)-1H-purin-6(7H)-one .
- First Aid : Use PPE (gloves, goggles), and ensure ventilation. In case of inhalation, administer oxygen and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?
- Methodology : Use SHELXL for refining high-resolution crystallographic data. Key steps include:
- Growing single crystals via slow evaporation in polar solvents (e.g., DMSO).
- Applying twin refinement protocols if twinning is observed, leveraging SHELX’s robustness for small-molecule structures .
- Data Interpretation : Compare bond lengths and angles with computational models (e.g., DFT calculations) to validate tautomeric preferences.
Q. What in vitro assays are suitable for evaluating the compound’s potential kinase inhibition or receptor-binding activity?
- Methodology :
- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays to measure inhibition against a panel of kinases (e.g., PKA, PKC).
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A₁/A₂ₐ receptors) with competitive binding curves to determine IC₅₀ values .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
Q. How do synthetic impurities or isomerization byproducts impact pharmacological data, and how can they be mitigated?
- Analysis :
- HPLC-MS : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients. Detect impurities via mass shifts (e.g., +14 Da for methyl adducts) .
- Stability Studies : Conduct accelerated degradation under varying pH (2–9) and temperature (25–40°C) to identify labile functional groups .
- Mitigation : Optimize purification steps (e.g., recrystallization, preparative HPLC) and storage conditions (e.g., inert atmosphere, -20°C).
Q. What computational approaches predict the compound’s solubility and bioavailability for preclinical studies?
- Tools :
- QSPR Models : Use descriptors like LogP (calculated via ChemAxon) and topological polar surface area (TPSA) to estimate solubility .
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models in software like GROMACS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar purine derivatives?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
